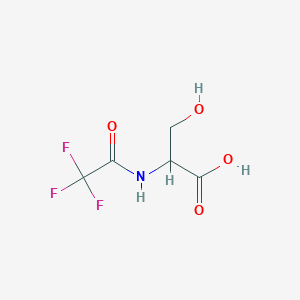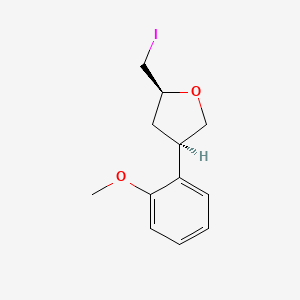
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a cyclopentyl ring. It is primarily used in research and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL typically involves the hydrogenation of 2-aminoisobutyric acid or its esters . This process requires specific reaction conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These methods are designed to ensure high yield and purity, often utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
化学反応の分析
Types of Reactions
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, often in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), usually under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. Additionally, the cyclopentyl ring provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound has a similar structure but lacks the cyclopentyl ring, making it less sterically hindered and more reactive in certain chemical reactions.
1-Amino-2-methylpropan-2-ol: This compound has a different arrangement of functional groups, leading to variations in its chemical properties and reactivity.
Uniqueness
3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
3-amino-2-methyl-1-(1-methylcyclopentyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9(12)10(2)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChIキー |
TXIHDZQORAOGQJ-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C1(CCCC1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)

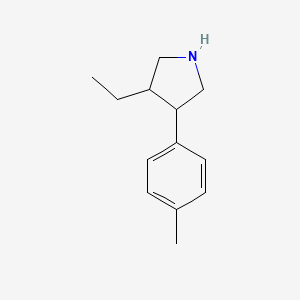
![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)
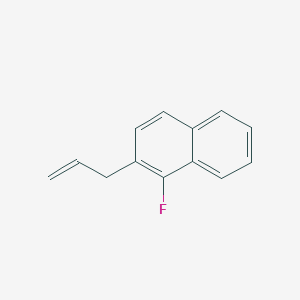
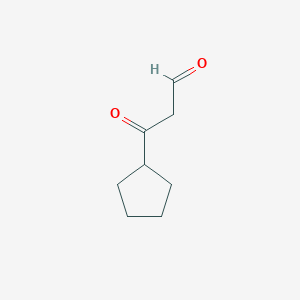
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)
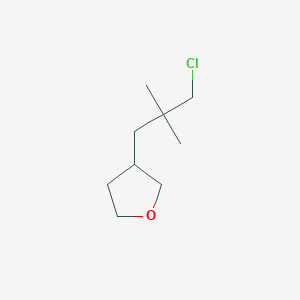

![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
